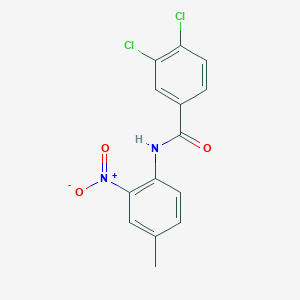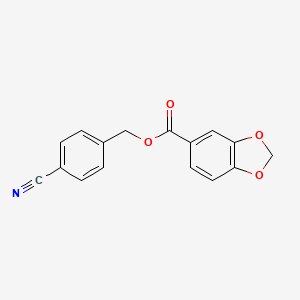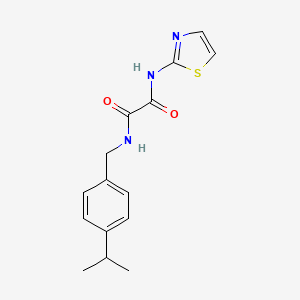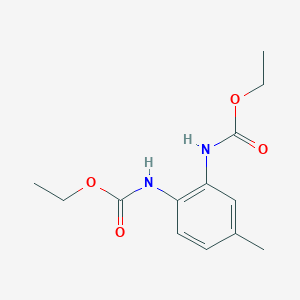
3,4-DICHLORO-N~1~-(4-METHYL-2-NITROPHENYL)BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-DICHLORO-N~1~-(4-METHYL-2-NITROPHENYL)BENZAMIDE is a chemical compound known for its unique structure and properties It is characterized by the presence of two chlorine atoms, a nitro group, and a methyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DICHLORO-N~1~-(4-METHYL-2-NITROPHENYL)BENZAMIDE typically involves the following steps:
Nitration: The starting material, 4-methyl-2-nitroaniline, undergoes nitration to introduce the nitro group.
Chlorination: The nitrated compound is then subjected to chlorination to introduce the chlorine atoms at the 3 and 4 positions of the benzene ring.
Amidation: Finally, the chlorinated compound undergoes amidation with benzoyl chloride to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include nitric acid for nitration, chlorine gas for chlorination, and benzoyl chloride for amidation .
Chemical Reactions Analysis
Types of Reactions
3,4-DICHLORO-N~1~-(4-METHYL-2-NITROPHENYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various organometallic compounds are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups in place of the chlorine atoms .
Scientific Research Applications
3,4-DICHLORO-N~1~-(4-METHYL-2-NITROPHENYL)BENZAMIDE has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-DICHLORO-N~1~-(4-METHYL-2-NITROPHENYL)BENZAMIDE involves its interaction with specific molecular targets. The nitro group and chlorine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloroaniline: Similar in structure but lacks the nitro and methyl groups.
4-Methyl-2-nitroaniline: Contains the nitro and methyl groups but lacks the chlorine atoms.
Benzamide: The core structure without any substituents.
Uniqueness
3,4-DICHLORO-N~1~-(4-METHYL-2-NITROPHENYL)BENZAMIDE is unique due to the combination of its substituents, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3,4-dichloro-N-(4-methyl-2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c1-8-2-5-12(13(6-8)18(20)21)17-14(19)9-3-4-10(15)11(16)7-9/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUBFAGYUQCTSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(furan-2-yl)-N-(2-morpholin-4-ylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5177013.png)
![Ethyl 6-methyl-2-[(3,4,5-trimethoxyphenyl)carbonylamino]-4,5,6,7-tetrahydroben zo[b]thiophene-3-carboxylate](/img/structure/B5177017.png)
![N-[2-(2-pyridinyl)ethyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5177020.png)


![7-(4-acetylphenyl)-2-ethyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5177053.png)
![5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5177054.png)
![N-[2-(5-methyl-2-thienyl)ethyl]-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5177061.png)
![2H-1-Benzopyran-2-one, 7-[(methylsulfonyl)oxy]-](/img/structure/B5177067.png)
![2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(2-methylpropyl)acetamide](/img/structure/B5177074.png)
![4-bromo-N-[2-(4-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5177087.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5177098.png)

![2-({1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5177111.png)
